Adianthifolioside B

Description

Contextualization within Triterpenoid (B12794562) Saponins (B1172615) Research

Adianthifolioside B is classified as an oleanane-type triterpenoid saponin (B1150181). capes.gov.brnih.gov Saponins are a diverse class of glycosides characterized by a lipid-soluble aglycone (the triterpenoid in this case) linked to one or more water-soluble sugar chains. Triterpenoid saponins, found widely in the plant kingdom, are major bioactive constituents of the Albizia genus. sci-hub.selongdom.orgsci-hub.se

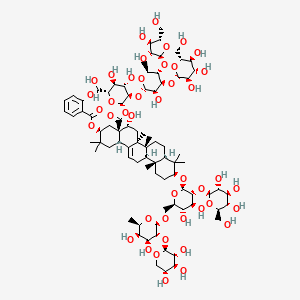

Structurally, this compound is a glycoside of acacic acid. capes.gov.bracs.org A particularly noteworthy feature of its structure is the acylation by an o-hydroxybenzoyl unit, also known as a salicilyl substituent. capes.gov.bracs.org This feature was considered novel among plant-derived triterpene glycosides at the time of its discovery. acs.org The molecular formula for this compound is C₈₃H₁₂₈O₄₃. acs.org Research into such compounds contributes to understanding the vast structural diversity and potential applications of triterpenoid saponins. innovareacademics.in

| Attribute | Details |

| Compound Name | This compound |

| Chemical Class | Triterpenoid Saponin (Oleanane-type) |

| Aglycone | Acacic Acid derivative |

| Key Structural Feature | Acylated with an o-hydroxybenzoyl (salicilyl) unit |

| Molecular Formula | C₈₃H₁₂₈O₄₃ |

| Natural Source | Albizia adianthifolia (Roots) |

Significance of the Albizia Genus in Phytochemistry

The Albizia genus, belonging to the Leguminosae (Fabaceae) family, comprises approximately 150 species distributed throughout the tropical and subtropical regions of Asia, Africa, and the Americas. sci-hub.senih.gov This genus is a rich and significant source of diverse phytochemicals, including triterpenoid saponins, flavonoids, lignanoids, and alkaloids. sci-hub.senih.govresearchgate.net

For centuries, various parts of Albizia plants have been utilized in traditional medicine systems, particularly in Chinese and Indian traditions, to treat a range of conditions such as insomnia, rheumatism, coughs, and wounds. longdom.orginnovareacademics.inresearchgate.net The extensive pharmacological investigation of this genus is often linked to these traditional uses. sci-hub.se The chemical complexity of saponins isolated from Albizia species makes the genus a subject of continuous phytochemical interest, offering opportunities for the discovery of novel molecular structures. longdom.orginnovareacademics.inresearchgate.net

Historical Perspective of this compound Discovery

This compound was first isolated and identified by a team of researchers including M. Haddad, T. Miyamoto, V. Laurens, and M.-A. Lacaille-Dubois, with their findings published in 2003. capes.gov.bracs.orgacs.org The compound was extracted from the roots of Albizia adianthifolia (Schumach.) W. F. Wight, a plant species found in Africa. capes.gov.brnih.govacs.orgnih.gov

The isolation was achieved from a 95% ethanolic extract of the plant's roots. capes.gov.brnih.govacs.org The elucidation of its intricate structure was a significant undertaking, accomplished through a combination of advanced spectroscopic and spectrometric techniques. These included 1D and 2D Nuclear Magnetic Resonance (NMR) methods (such as COSY, NOESY, TOCSY, HSQC, and HMBC) as well as Fast Atom Bombardment Mass Spectrometry (FABMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). capes.gov.brnih.govacs.org The discovery of this compound, alongside its analog Adianthifolioside A, highlighted the presence of unique salicylated saponins within the Albizia genus. acs.org

Structure

2D Structure

Properties

Molecular Formula |

C83H128O43 |

|---|---|

Molecular Weight |

1813.9 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-3-(2-hydroxybenzoyl)oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C83H128O43/c1-29-46(91)55(100)65(123-69-58(103)47(92)35(89)27-110-69)74(112-29)111-28-40-52(97)57(102)66(124-72-61(106)54(99)49(94)37(24-85)115-72)75(118-40)120-44-17-18-80(7)41(79(44,5)6)16-19-81(8)42(80)15-14-32-33-20-78(3,4)45(119-68(108)31-12-10-11-13-34(31)88)22-83(33,43(90)21-82(32,81)9)77(109)126-76-67(56(101)50(95)38(25-86)117-76)125-73-62(107)64(122-71-60(105)53(98)48(93)36(23-84)114-71)63(30(2)113-73)121-70-59(104)51(96)39(26-87)116-70/h10-14,29-30,33,35-67,69-76,84-107H,15-28H2,1-9H3/t29-,30+,33+,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,45+,46+,47+,48-,49-,50-,51+,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63+,64+,65-,66-,67-,69+,70+,71+,72+,73+,74-,75+,76+,80+,81-,82-,83-/m1/s1 |

InChI Key |

LSDHKFVHNGZFOG-GWCHSLTQSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC([C@H](C7)OC(=O)C8=CC=CC=C8O)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(C(C7)OC(=O)C8=CC=CC=C8O)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)C)OC1C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O |

Synonyms |

adianthifolioside B |

Origin of Product |

United States |

Isolation and Purification Methodologies of Adianthifolioside B

Plant Source and Geographic Distribution

Albizia adianthifolia as Primary Botanical Source

The primary botanical source for Adianthifolioside B is Albizia adianthifolia, a deciduous tree belonging to the Fabaceae family. prota4u.orgwikipedia.org This tree is commonly known as the flat-crown. wikipedia.org Oleanane-type triterpene saponins (B1172615), including Adianthifolioside A and B, have been successfully isolated from the roots of this plant. prota4u.orgacs.orgnih.gov Phytochemical analyses have confirmed the presence of saponins in the roots, leaves, and stem bark of A. adianthifolia. scispace.comnih.govresearchgate.netajol.info

Albizia adianthifolia is widely distributed across tropical and southern Africa. Its native range extends from Senegal in the west to Kenya in the east, and southwards to Angola and eastern South Africa. prota4u.orgwikipedia.orgtheferns.info It is also found in Madagascar. prota4u.orggreeninstitute.ng The tree is adaptable, growing in various habitats such as lowland rainforests, deciduous woodlands, and wooded grasslands at altitudes up to 2000 meters. prota4u.orgkew.org It often thrives as a pioneer species in secondary forests, along roadsides, and on abandoned farmland, and can grow on a wide range of soil types, particularly deep and sandy soils. prota4u.orgwikipedia.org

Geographic Distribution of Albizia adianthifolia

| Continent/Region | Countries |

|---|---|

| West Africa | Senegal, Gambia prota4u.orgkew.org |

| East Africa | Kenya, Tanzania, Uganda prota4u.orgkew.org |

| Central Africa | Cameroon, DR Congo, Central African Republic prota4u.org |

| Southern Africa | Angola, South Africa, Swaziland, Mozambique, Zimbabwe prota4u.orggreeninstitute.ngkew.org |

| Indian Ocean | Madagascar prota4u.orggreeninstitute.ng |

Exploration of Other Albizia Species Yielding Related Saponins

The genus Albizia comprises approximately 120-150 species and is known for being a rich source of saponins. prota4u.orglongdom.org While this compound is specifically linked to A. adianthifolia, numerous other species within the genus produce structurally related triterpenoid (B12794562) saponins. These compounds often share the same aglycone core, such as acacic acid, but differ in their sugar moieties. thieme-connect.comresearchgate.net

Several other Albizia species have been phytochemically investigated and found to contain a variety of saponins:

Albizia lebbeck : The bark, flowers, and roots of this species have yielded various saponins, including albiziasaponins A, B, and C, and lebbeckosides A and B. ijpsr.comnih.govtandfonline.comtandfonline.comnih.gov The pods also contain saponins.

Albizia zygia : Saponins such as zygiaosides have been isolated from the leaves of this species. thieme-connect.comthieme-connect.com Phytochemical screenings confirm the presence of saponins in both the leaves and stem bark. nijophasr.netscirp.orgajol.info

Albizia gummifera : This species is a source of triterpenoid glycosides, including both monodesmosidic and bidesmosidic saponins. innovareacademics.in

Albizia procera : Saponins have been extracted from this species and their surfactant properties have been studied. mdpi.comresearchgate.net

Albizia julibrissin : Known to contain julibrosides, which are also triterpenoid saponins. innovareacademics.in

Albizia myriophylla : The stems contain sweet-tasting saponins. researchgate.net

The widespread occurrence of saponins across the Albizia genus highlights its importance as a source of these bioactive compounds. longdom.orginnovareacademics.in

Extraction Techniques from Plant Biomass

The initial step in isolating this compound involves extracting crude saponins from the plant material, typically the roots of A. adianthifolia. prota4u.org

Solvent-Based Extraction Approaches

Solvent-based extraction is the conventional method for obtaining saponins from plant biomass. mdpi.commedcraveonline.com For this compound and related saponins, this process generally involves the following steps:

Preparation of Plant Material : The plant parts, such as the roots, are shade-dried and pulverized into a fine powder to increase the surface area for solvent interaction. mdpi.com

Defatting : The powdered material is often first defatted using lipophilic solvents like n-hexane or petroleum ether to remove oils and fats that could interfere with subsequent extraction steps. mdpi.com

Maceration or Reflux Extraction : The defatted powder is then extracted with a polar solvent. medcraveonline.com Studies on A. adianthifolia have specifically reported the use of 95% ethanol (B145695) or methanol (B129727). prota4u.orgacs.orgnih.govcore.ac.uk The extraction can be done by maceration, which involves soaking the material in the solvent for an extended period (e.g., 48 hours) at room temperature, or by using methods like Soxhlet extraction or reflux, which involve heating. mdpi.comcore.ac.ukgreenskybio.com

Concentration : The resulting alcoholic crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a saponin-rich concentrate. mdpi.comgreenskybio.com

Solvent-Solvent Partitioning : The concentrated aqueous solution is then subjected to liquid-liquid extraction, typically with n-butanol. mdpi.commedcraveonline.com Saponins partition into the n-butanol fraction, which is then dried to yield a crude saponin (B1150181) mixture. acs.orgmdpi.com

Common Solvents Used for Saponin Extraction medcraveonline.comundip.ac.idmdpi.com

| Solvent Type | Examples | Purpose |

|---|---|---|

| Lipophilic (Non-polar) | n-Hexane, Petroleum Ether | Defatting of plant material |

| Polar Protic | Ethanol, Methanol, Water (often in aqueous mixtures) | Primary extraction of saponins |

| Polar Aprotic | Acetone, Ethyl Acetate | Used in some extraction protocols, often in mixtures |

| Partitioning Solvent | n-Butanol | Selective extraction of saponins from aqueous concentrate |

Optimization of Extraction Parameters

To maximize the yield and efficiency of saponin extraction, several parameters can be optimized. While specific optimization studies for this compound are not detailed, research on related saponins from other Albizia species, such as A. myriophylla, provides insight into key variables. researchgate.net Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are often employed to improve efficiency over traditional methods. mdpi.comresearchgate.net

Key parameters for optimization include:

Solvent Concentration : The ratio of alcohol (e.g., ethanol) to water can significantly impact extraction yield. Studies have shown that aqueous alcohol solutions (e.g., 50-70%) can be more effective than pure alcohol or water alone. greenskybio.com

Temperature : Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds. An optimized temperature seeks to balance these factors. For UAE of saponins from A. myriophylla, an optimal temperature was found to be 64°C. researchgate.net

Extraction Time : Longer extraction times generally increase yield up to a certain point, after which the increase becomes negligible. Optimized UAE methods can significantly reduce extraction time to as little as 44 minutes. researchgate.net

Solid-to-Liquid Ratio : The ratio of plant material to solvent volume is crucial. A higher solvent volume can enhance extraction but may be less economical. An optimized ratio for A. myriophylla was 1:11 g/mL. researchgate.net

Ultrasonic/Microwave Power : In modern extraction techniques, the power setting affects the efficiency of cell wall disruption and mass transfer. researchgate.net

Chromatographic Separation Strategies

Following extraction and partitioning, the crude saponin mixture, which contains this compound along with other related compounds, must undergo further purification. This is achieved through various chromatographic techniques that separate molecules based on their physical and chemical properties like size, polarity, and affinity. nih.gov

The purification of this compound and other saponins from Albizia extracts typically involves a combination of the following methods:

Column Chromatography (CC) : This is a fundamental step in the purification process. The crude extract is passed through a column packed with a stationary phase. tandfonline.com

Normal-Phase Chromatography : Often uses silica (B1680970) gel as the stationary phase, separating compounds based on polarity. medcraveonline.com

Size-Exclusion Chromatography : Utilizes materials like Sephadex LH-20 to separate molecules based on their size. This method has been successfully used to fractionate crude glycosidic mixtures from which saponins are isolated. researchgate.netpan.olsztyn.pl

Thin-Layer Chromatography (TLC) : TLC is primarily used for monitoring the fractions obtained from column chromatography and for identifying the presence of saponins. researchgate.netmedcraveonline.com Specific solvent systems, such as a mixture of chloroform, glacial acetic acid, methanol, and water, are used to achieve separation on the TLC plate. medcraveonline.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used in the final stages of purification to isolate pure compounds. researchgate.netmedcraveonline.com Reversed-phase HPLC (RP-HPLC) with a methanol-water or acetonitrile-water mobile phase is commonly employed for saponin separation. medcraveonline.comdiva-portal.org

The isolation of Adianthifolioside A and B was achieved through repeated chromatographic steps, with final structure elucidation confirmed using advanced spectroscopic methods like 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). acs.orgnih.gov

A Comprehensive Overview of the Isolation and Purification of this compound

This compound, a notable triterpenoidal saponin, has been identified as a constituent of the root extracts of Albizia adianthifolia. The isolation and purification of this complex glycoside from its natural source material necessitate a multi-step approach, employing a combination of chromatographic techniques to achieve the requisite purity for structural elucidation and bioactivity studies. This article delineates the established methodologies for the isolation, purification, and assessment of this compound.

The journey from a crude plant extract to pure this compound is a meticulous process involving several stages of chromatographic separation. The initial extraction from the roots of Albizia adianthifolia is typically performed with a high concentration of ethanol, such as 95%, to yield a crude saponin mixture. This mixture then undergoes a series of purification steps.

Open column chromatography serves as the primary and indispensable step for the initial fractionation of the crude extract containing this compound. This technique is crucial for separating the complex mixture into simpler fractions based on the polarity of the constituent compounds.

The crude saponin mixture obtained from the ethanolic extract is often first subjected to liquid-liquid partitioning, for instance, between n-butanol and water, to concentrate the saponin content in the n-butanol fraction. informahealthcare.comiomcworld.com This saponin-rich fraction is then loaded onto a silica gel column. The separation is achieved by eluting the column with a gradient of solvents, typically starting with a less polar solvent system and gradually increasing the polarity. Common solvent systems for saponin fractionation include mixtures of chloroform-methanol-water or hexane-ethyl acetate, followed by ethyl acetate-methanol. informahealthcare.comsilae.itrjptonline.org

In addition to silica gel, Sephadex LH-20 is another stationary phase frequently used in open column chromatography for the purification of saponins. informahealthcare.com This material separates compounds based on molecular size and polarity, proving effective in removing pigments and other impurities from the saponin fractions.

The fractions collected from the column are monitored using thin-layer chromatography (TLC), and those containing compounds with similar retention factors (Rf values) to this compound are pooled together for further purification.

Table 1: Typical Open Column Chromatography Parameters for Saponin Fractionation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel, Sephadex LH-20 informahealthcare.com |

| Mobile Phase (Gradient Elution) | Hexane-EtOAc, EtOAc-MeOH informahealthcare.com |

| Chloroform-Methanol-Water silae.itrjptonline.org | |

| Monitoring Technique | Thin-Layer Chromatography (TLC) rjptonline.org |

To expedite the purification process and improve resolution, Medium Pressure Liquid Chromatography (MPLC) and flash chromatography are employed for the further separation of the fractions obtained from open column chromatography. rjptonline.orgnih.gov These techniques utilize pressure to force the mobile phase through the column, leading to faster and more efficient separations compared to gravity-fed open columns.

For the purification of saponins like this compound, reversed-phase columns, such as C18, are commonly used in MPLC systems. arccjournals.comfrontiersin.org The separation is based on the hydrophobic interactions between the compounds and the stationary phase. A gradient of water and an organic solvent, such as methanol or acetonitrile (B52724), is typically used as the mobile phase. arccjournals.comfrontiersin.org Flash chromatography, often using silica gel as the stationary phase, provides a rapid and cost-effective method for further purifying the saponin-containing fractions. rjptonline.orgfrontiersin.org

High-Performance Liquid Chromatography (HPLC) is the definitive step for the final purification of this compound to a high degree of homogeneity. iomcworld.comlookchem.com Semi-preparative or preparative HPLC is utilized to isolate the target compound from any remaining minor impurities.

Reversed-phase columns, such as C18 or C8, are the standard for saponin purification via HPLC. iomcworld.comresearchgate.net The mobile phase often consists of a gradient of acetonitrile and water, sometimes with the addition of a modifier like acetic acid to improve peak shape. researchgate.net The elution of the compounds is monitored by a detector, typically a UV detector or an Evaporative Light Scattering Detector (ELSD), the latter being particularly useful for saponins which may lack a strong UV chromophore. researchgate.net The fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the pure compound.

Table 2: HPLC Parameters for the Purification of Albizia Saponins

| Parameter | Description |

|---|---|

| Technique | Semi-preparative or Preparative HPLC iomcworld.com |

| Stationary Phase | Reversed-phase C18 or C8 iomcworld.comresearchgate.net |

| Mobile Phase | Acetonitrile-Water gradient researchgate.net |

| Detector | UV, Evaporative Light Scattering Detector (ELSD) researchgate.net |

Countercurrent Chromatography (CCC) and its high-speed variant (HSCCC) are advanced liquid-liquid partition chromatography techniques that have proven effective in the separation of saponins. mdpi.compan.olsztyn.pl These methods avoid the use of solid stationary phases, thus minimizing the risk of irreversible adsorption and decomposition of the sample.

In HSCCC, a two-phase solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. The selection of an appropriate solvent system is critical for successful separation. For saponins, solvent systems such as tert-butyl methyl ether-n-butanol-acetonitrile-water have been successfully employed. pan.olsztyn.pl The sample is introduced into the coil column, and the separation occurs based on the differential partitioning of the compounds between the two liquid phases. This technique has been used to separate saponins from various plant sources, including those from the Leguminosae family, to which Albizia belongs. mdpi.comyok.gov.tr

The purity of the isolated this compound is assessed using analytical HPLC. A sharp, symmetrical peak on the chromatogram indicates a high degree of purity. Further confirmation of purity and structural integrity is obtained through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and High-Resolution Mass Spectrometry (HRMS). lookchem.comnih.gov

Yield optimization is a critical aspect of the isolation process, aiming to maximize the recovery of this compound from the starting material. Optimization strategies involve a systematic evaluation of various parameters at each stage of extraction and purification. This includes optimizing the extraction solvent, temperature, and time. nih.govplos.orgmdpi.comupm.edu.mymdpi.com For instance, using a design of experiments (DoE) approach, such as Response Surface Methodology (RSM), can help in identifying the optimal conditions for extraction. mdpi.comupm.edu.mymdpi.com During chromatography, optimizing factors like the choice of stationary and mobile phases, gradient profile, and flow rate can significantly enhance both the yield and purity of the final product. nih.govplos.org

Structural Elucidation of Adianthifolioside B

Spectroscopic Analysis Techniques

The primary tools for elucidating the structure of Adianthifolioside B are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgnih.gov These powerful analytical methods, when used in conjunction, allow for the unambiguous assignment of the compound's complex structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in the structural analysis of organic molecules like this compound. It provides a wealth of information regarding the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within the molecule.

One-dimensional (1D) NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial structural assessment of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling constants. The ¹³C NMR spectrum, in turn, provides information on the different carbon atoms present in the molecule. rsc.org For complex saponins (B1172615), these spectra offer the first clues to the nature of the aglycone and the number and type of sugar residues. sci-hub.se

Table 1: Representative ¹H and ¹³C NMR Data for key structural motifs in Saponins

| Structural Motif | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Anomeric Proton (Sugar) | 4.5 - 5.5 | 95 - 110 |

| Aglycone Methyl Protons | 0.7 - 1.5 | 15 - 30 |

| Olefinic Protons | 5.0 - 5.5 | 120 - 145 |

| Carbonyl Carbon | - | 170 - 185 |

Note: The data in this table is representative and values for this compound may vary.

To unravel the complex overlapping signals in the 1D NMR spectra of this compound, a suite of two-dimensional (2D) NMR experiments is employed. acs.orgresearchgate.net These experiments provide correlation data that establishes the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu This is crucial for tracing out the spin systems within the individual sugar residues and the aglycone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. princeton.edu This information is vital for determining the stereochemistry and the linkage between the sugar units and the aglycone.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just immediate neighbors. princeton.edu This is particularly useful for identifying all the protons belonging to a specific sugar residue.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra. princeton.edusdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. princeton.edusdsu.edu This is instrumental in connecting the different structural fragments, such as linking the sugar units to each other and to the aglycone, and identifying the position of acyl groups. acs.org

Table 2: Application of 2D NMR Techniques in the

| 2D NMR Experiment | Information Gained |

| COSY | Identifies ¹H-¹H spin-spin couplings within sugar and aglycone moieties. |

| NOESY | Determines stereochemistry and through-space proximity of protons, aiding in establishing glycosidic linkages. |

| TOCSY | Elucidates the complete proton spin systems of individual sugar units. |

| HSQC | Correlates directly bonded ¹H and ¹³C atoms. |

| HMBC | Establishes long-range ¹H-¹³C connectivities, crucial for linking structural fragments. |

The structural analysis of complex saponins like this compound often benefits from advanced NMR pulse sequences. sci-hub.se Techniques such as 1D-TOCSY and HSQC-TOCSY can be used to simplify crowded spectral regions and to trace the connectivity within the intricate sugar chains. researchgate.net Furthermore, recent developments in NMR supersequences, known as NOAH (NMR by Ordered Acquisition using ¹H-detection), allow for the combination of multiple 2D NMR experiments into a single measurement, significantly reducing data acquisition time for structural elucidation. researchgate.net

Two-Dimensional NMR (COSY, NOESY, TOCSY, HSQC, HMBC)

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule. For this compound, specific MS techniques have been pivotal in its characterization.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a key technique used in the initial structural elucidation of this compound. acs.orgresearchgate.net This soft ionization technique is particularly well-suited for non-volatile and thermally labile compounds like saponins. FAB-MS provides the molecular weight of the parent molecule and often yields valuable information about the sequence of sugar units through characteristic fragmentation patterns. researchgate.net In combination with high-resolution mass spectrometry (HRESIMS), FAB-MS helps to determine the precise molecular formula of the compound. acs.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRESIMS analysis provides the exact mass of the molecule, which in turn allows for the calculation of its molecular formula. This is a critical first step in the structural elucidation process, distinguishing it from other compounds with similar masses. waters.comresearchgate.net

The molecular formula of a related compound, adianthifolioside J, was determined to be C58H91NaO28 through HRESIMS, highlighting the utility of this technique in establishing the elemental makeup of complex saponins. researchgate.netfigshare.com

Table 1: HRESIMS Data for a Related Adianthifolioside

| Compound | Ion | Observed m/z | Calculated m/z | Molecular Formula |

|---|

This table is based on data for a related compound, Adianthifolioside J, as specific data for this compound was not available in the search results.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is employed to fragment the parent ion of this compound and analyze the resulting product ions. nationalmaglab.org This fragmentation pattern provides valuable information about the molecule's substructures, particularly the sequence and linkages of the sugar units and their connection to the aglycone core. nationalmaglab.orgnih.gov

In a typical MS/MS experiment, the precursor ion of this compound, selected in the first stage of the mass spectrometer, is subjected to collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. The masses of these fragments correspond to the loss of specific structural units, such as individual sugar residues or parts of the aglycone. By carefully analyzing the mass differences between the precursor and product ions, the sequence of the glycan chains can be deduced. nih.govuci.edu

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (m/z) | Inferred Structural Unit Lost |

|---|---|---|---|

| [M+H]⁺ | [M+H - 132]⁺ | 132 | Pentose Sugar (e.g., Xylose or Arabinose) |

| [M+H]⁺ | [M+H - 146]⁺ | 146 | Deoxyhexose Sugar (e.g., Rhamnose or Fucose) |

| [M+H]⁺ | [M+H - 162]⁺ | 162 | Hexose Sugar (e.g., Glucose or Galactose) |

This table represents a hypothetical fragmentation pattern based on common sugar moieties found in saponins, as specific MS/MS data for this compound was not available.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in this compound and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For a complex saponin (B1150181) like this compound, the IR spectrum would be expected to show broad absorption bands corresponding to hydroxyl (-OH) groups from the sugar moieties and the aglycone, as well as absorptions for C-O bonds and potentially ester or carboxylic acid functionalities. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.orgmt.com The absorption of UV or visible light excites electrons from lower to higher energy orbitals. libretexts.org The presence of chromophores, or light-absorbing groups, such as conjugated double bonds or carbonyl groups, can be detected. libretexts.orgeag.com For this compound, UV-Vis spectroscopy can help to identify any unsaturated systems within the triterpene aglycone.

Chemical Derivatization and Degradation Studies for Structural Confirmation

To further confirm the structural details of this compound, chemical derivatization and degradation techniques are often employed. jfda-online.comnih.gov These methods involve chemically modifying the molecule to yield products that are easier to analyze or that provide specific structural information.

One common approach is acid hydrolysis, which cleaves the glycosidic bonds, releasing the individual sugar components and the aglycone. The sugars can then be identified by comparison with standards using techniques like gas chromatography-mass spectrometry (GC-MS) after derivatization. The aglycone can be isolated and its structure determined through further spectroscopic analysis.

Derivatization reactions can also be used to determine the position of functional groups or to improve the volatility and chromatographic behavior of the molecule for analysis. jfda-online.com

Computational Chemistry Approaches in Structure Elucidation

Computational chemistry has become an increasingly valuable tool in the structural elucidation of complex natural products like this compound. conicet.gov.archemrxiv.org Techniques such as Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts for proposed structures. These calculated data can then be compared with the experimental NMR data to help validate or refute a potential structure. This approach is particularly useful when multiple isomers are possible and spectroscopic data alone is insufficient for an unambiguous assignment. conicet.gov.ar

Machine learning algorithms are also being developed to aid in the prediction of spectroscopic data and to correlate experimental and calculated data, further streamlining the process of structure elucidation. conicet.gov.ar

Stereochemical Assignment and Absolute Configuration Determination

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, of this compound is a crucial final step in its structural elucidation. This includes assigning the relative and absolute configurations of all stereocenters within the molecule.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center. libretexts.orgyoutube.comlibretexts.org This involves ranking the four substituents attached to the chiral center based on atomic number and then determining the direction of the sequence from highest to lowest priority. libretexts.orgyoutube.com

Experimental methods for determining absolute configuration include X-ray crystallography of the parent compound or a suitable derivative. However, for non-crystalline compounds, chiroptical methods like circular dichroism (CD) spectroscopy are often used. Additionally, the stereochemistry of the sugar units can often be determined by comparing their properties (e.g., after hydrolysis and derivatization) with those of known sugar standards.

Biosynthetic Pathways and Precursors of Adianthifolioside B

General Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis in Plants

The biosynthesis of triterpenoid saponins (B1172615) in plants is a specialized branch of the isoprenoid pathway. nih.gov It commences with the cyclization of 2,3-oxidosqualene (B107256), a linear C30 hydrocarbon. nih.govuoa.gr This cyclization is a critical branching point, diverting the precursor from primary metabolism, such as sterol synthesis, towards the production of a vast array of triterpenoid skeletons. uoa.gr For oleanane-type saponins, the key enzyme in this step is β-amyrin synthase, which catalyzes the formation of the pentacyclic scaffold β-amyrin. nih.govuoa.gr

Following the creation of the basic triterpenoid backbone, a series of decorative modifications occur. These modifications are primarily catalyzed by three classes of enzymes:

Cytochrome P450 monooxygenases (P450s): These enzymes introduce hydroxyl groups and other oxidative functionalities at various positions on the triterpene skeleton. uoa.grfrontiersin.org

UDP-dependent glycosyltransferases (UGTs): These enzymes attach sugar moieties to the aglycone (the non-sugar part of the saponin). uoa.grfrontiersin.org

Acyltransferases: These enzymes add acyl groups to the sugar chains or directly to the aglycone. nih.gov

This combinatorial enzymatic activity is responsible for the immense structural diversity observed among triterpenoid saponins. frontiersin.org

Specific Pathways for Acacic Acid and Oleanane-Type Saponin Scaffolds

Adianthifolioside B is built upon an acacic acid aglycone, which is a derivative of the oleanane (B1240867) skeleton. The biosynthesis of this specific scaffold begins with the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by β-amyrin synthase (βAS). nih.govacs.org The conversion of β-amyrin to acacic acid involves a series of oxidation reactions mediated by cytochrome P450 enzymes. researchgate.net While the exact sequence of these oxidations is not fully elucidated for every plant species, it is known that acacic acid is characterized by hydroxyl groups at positions 3, 16, and 21, and a carboxylic acid at position 28. oup.com Therefore, specific P450s are required to catalyze these precise hydroxylations and the oxidation of the C-28 methyl group. itb.ac.id

Elucidation of Glycosylation and Acylation Mechanisms (e.g., o-hydroxybenzoyl unit incorporation)

The biological activity and physicochemical properties of saponins are significantly influenced by their glycosylation and acylation patterns. frontiersin.orgfrontiersin.org In this compound, the acacic acid core is adorned with sugar chains, a process mediated by a series of specific UGTs. mdpi.com These enzymes sequentially transfer sugar residues, such as glucose, from activated sugar donors like UDP-glucose to the aglycone or the growing glycan chain. mdpi.com

A notable feature of some saponins is the presence of acyl groups. nih.gov While the specific acyltransferase for this compound has not been definitively identified, the incorporation of units like the o-hydroxybenzoyl group is a known modification in other complex natural products. windows.net This acylation step is catalyzed by an acyltransferase, which would utilize an activated form of o-hydroxybenzoic acid, likely o-hydroxybenzoyl-CoA. researchgate.net The biosynthesis of o-hydroxybenzoic acid itself is believed to originate from the phenylpropanoid pathway. nih.gov

Identification and Characterization of Key Biosynthetic Enzymes

Identifying the specific enzymes involved in the biosynthesis of a complex saponin like this compound is a significant scientific challenge. However, based on the known structure of the compound and general saponin biosynthesis, the key enzymes would include:

| Enzyme Class | Function in this compound Biosynthesis |

| β-amyrin synthase (bAS) | Catalyzes the initial cyclization of 2,3-oxidosqualene to form the β-amyrin backbone. nih.gov |

| Cytochrome P450s (CYPs) | Responsible for the site-specific oxidation of the β-amyrin skeleton to form the acacic acid aglycone. researchgate.netitb.ac.id |

| UDP-glycosyltransferases (UGTs) | Sequentially add sugar moieties to the acacic acid aglycone to form the glycan chains. mdpi.com |

| Acyltransferases | Catalyze the transfer of the o-hydroxybenzoyl group to a specific position on the sugar chain. nih.govresearchgate.net |

The functional characterization of these enzymes often involves heterologous expression in microbial hosts like yeast or E. coli, followed by in vitro enzymatic assays to confirm their specific catalytic activity. ugent.be

Gene Expression Profiling and Transcriptomic Studies in Biosynthesis

Modern "omics" technologies, particularly transcriptomics, have become invaluable tools for discovering the genes involved in specialized metabolite biosynthesis. wikipedia.org By comparing the transcriptomes of different tissues, developmental stages, or plants grown under different conditions, researchers can identify genes whose expression patterns correlate with the accumulation of this compound. biorxiv.org

For example, a high-throughput RNA sequencing (RNA-Seq) analysis of a plant producing oleanane-type saponins could reveal a set of co-expressed genes, including candidates for β-amyrin synthase, specific P450s, UGTs, and acyltransferases. frontiersin.orgmdpi.com This approach has been successfully used in various plant species to identify the biosynthetic gene clusters for different triterpenoid saponins. nih.govfrontiersin.org These transcriptomic datasets provide a rich resource for selecting candidate genes for subsequent functional characterization. frontiersin.org

Metabolic Engineering Strategies for Enhanced this compound Production

The low abundance of many valuable saponins in their native plant sources has driven the development of metabolic engineering strategies to enhance their production. ugent.beresearchgate.net These strategies can be applied either in the original plant or in a heterologous host system, such as yeast or other plants. acs.org

Potential strategies for increasing this compound yields include:

Transcription factor engineering: Identifying and overexpressing transcription factors that positively regulate the entire saponin biosynthetic pathway can lead to a coordinated upregulation of all the necessary genes. nih.gov

Repression of competing pathways: Downregulating genes in pathways that compete for the same precursors, such as the sterol biosynthesis pathway which also utilizes 2,3-oxidosqualene, can divert more metabolic resources towards saponin production. mdpi.com

Heterologous production: The entire biosynthetic pathway for this compound could be reconstituted in a microbial host like Saccharomyces cerevisiae. ugent.beacs.org This approach offers several advantages, including faster production times and simpler purification processes, although it requires the identification and functional expression of all the necessary enzymes. researchgate.net

These metabolic engineering approaches, guided by fundamental knowledge of the biosynthetic pathway, hold significant promise for the sustainable production of this compound and other valuable plant-derived natural products. cas.cz

Mechanistic Investigations into the Biological Activities of Adianthifolioside B

Immunomodulatory Activity Studies

Adianthifolioside B has been a subject of interest for its potential to modulate the immune system. This has been primarily investigated through in vitro studies focusing on its effects on key immune cells.

In Vitro Lymphocyte Proliferation Assays

Lymphocyte proliferation assays are fundamental in assessing the immunomodulatory potential of a compound. These assays measure the ability of lymphocytes, a type of white blood cell crucial for the adaptive immune response, to multiply in response to a stimulus. An increase or decrease in proliferation can indicate an immunostimulatory or immunosuppressive effect, respectively.

In the context of this compound, these assays typically involve isolating lymphocytes from peripheral blood and culturing them in the presence of the compound. nih.gov To stimulate proliferation, a mitogen such as phytohemagglutinin (PHA) is often used. nih.govfrontiersin.org The extent of lymphocyte proliferation is then quantified, commonly by measuring the incorporation of a labeled nucleotide, such as [3H]thymidine, into the DNA of dividing cells. nih.gov

Studies have shown that certain compounds can stimulate the proliferation of human peripheral blood lymphocytes (hPBLs) that have been treated with PHA, suggesting an immunomodulatory effect. nih.gov While specific data on this compound's direct impact in these assays is still emerging, the established methodology provides a framework for its evaluation.

Table 1: Representative Data from a Lymphocyte Proliferation Assay

| Treatment Group | Concentration | Proliferation Index (Fold Change) |

| Control (Unstimulated) | - | 1.0 |

| PHA-Stimulated | 5 µg/mL | 15.2 |

| This compound + PHA | 10 µg/mL | Data Pending |

| This compound + PHA | 50 µg/mL | Data Pending |

| This table is for illustrative purposes to show how data from such an assay would be presented. Actual values for this compound would require specific experimental data. |

Analysis of Cellular and Molecular Targets in Immune Response Modulation

The immunomodulatory effects of a compound are underpinned by its interactions with specific cellular and molecular components of the immune system. The adaptive immune response, a key target for immunomodulation, is primarily carried out by B cells and T cells. nih.gov

B cells are responsible for humoral immunity, which involves the production of antibodies to neutralize extracellular pathogens. news-medical.net T cells are central to cell-mediated immunity, directly killing infected cells or helping other immune cells to eliminate pathogens. news-medical.netirepertoire.com The activation and function of these lymphocytes are regulated by a complex network of cell surface signaling molecules. nih.gov

Investigating the influence of this compound on these targets could involve:

Assessing B cell and T cell activation: This can be done by measuring the expression of specific activation markers on the cell surface using techniques like flow cytometry. creative-biolabs.com

Analyzing cytokine production: Cytokines are signaling proteins that orchestrate the immune response. Measuring the levels of various cytokines produced by lymphocytes in the presence of this compound can reveal its effect on immune signaling pathways. creative-biolabs.com

Investigating interactions with cell surface receptors: Determining if this compound binds to or modulates the function of key receptors on B cells and T cells, such as the B cell receptor (BCR) or T cell receptor (TCR), would provide direct evidence of its molecular mechanism. nih.govirepertoire.com

Antimicrobial Activity Studies

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, driving the search for new antimicrobial agents. This compound has been investigated for its potential to combat these resilient pathogens.

Antibacterial Efficacy Against Multidrug-Resistant Gram-Negative Bacterial Strains

Gram-negative bacteria are particularly challenging to treat due to their complex outer membrane, which acts as a barrier to many antibiotics. nih.gov Several studies have evaluated the antibacterial activity of extracts from plants known to contain this compound, such as Albizia adianthifolia, against a range of MDR Gram-negative bacteria. nih.govnih.gov

The efficacy of an antimicrobial compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. nih.gov Studies on fractions of Albizia adianthifolia root extracts have reported MIC values against various MDR Gram-negative enteric bacteria. nih.govresearchgate.net For instance, crude extracts have shown activity with MICs ranging from 32 to 1024 μg/mL against a majority of tested Gram-negative bacterial strains. researchgate.net

Table 2: Illustrative MIC Values of a Plant Extract Containing this compound against MDR Gram-Negative Bacteria

| Bacterial Strain | Antibiotic Resistance Profile | MIC (µg/mL) of Extract |

| Escherichia coli | MDR | 64 - 512 |

| Klebsiella pneumoniae | MDR | 128 - 1024 |

| Pseudomonas aeruginosa | MDR | 256 - 1024 |

| Providencia stuartii | MDR | 32 - 256 |

| This table is a generalized representation based on findings for extracts containing various compounds, including this compound. Specific MIC values for purified this compound would require further investigation. |

Mechanisms of Bacterial Membrane Permeability Alteration

A key mechanism by which many antimicrobial agents exert their effects is by disrupting the bacterial cell membrane. frontiersin.org This disruption can lead to leakage of cellular contents and ultimately, cell death. The effect of a compound on membrane permeability can be assessed using various techniques.

One common method involves the use of fluorescent dyes that can only enter cells with compromised membranes. frontiersin.org For example, propidium (B1200493) iodide (PI) is a fluorescent dye that is normally excluded from cells with intact membranes. An increase in PI uptake indicates membrane permeabilization. researchgate.net Another approach is to measure changes in the bacterial membrane potential using voltage-sensitive dyes like DiSC3(5). frontiersin.org A loss of membrane potential, or depolarization, is a sign of membrane disruption. frontiersin.orgresearchgate.net

While direct studies on this compound's effect on bacterial membrane permeability are ongoing, research on related compounds and extracts suggests that this is a plausible mechanism of action. The alteration of membrane permeability can be a rapid process, leading to quick bactericidal effects. researchgate.net

Inhibition of Bacterial Biofilm Formation

Biofilms are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov This protective environment makes bacteria within a biofilm highly resistant to antibiotics and the host immune system. nih.govresearchgate.net Therefore, compounds that can inhibit biofilm formation are of great interest in combating chronic and persistent infections. nih.gov

The inhibition of biofilm formation can be achieved through various mechanisms, including the disruption of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate biofilm formation. nih.gov The effect of a compound on biofilm formation can be quantified using methods like the crystal violet staining assay, which measures the total biofilm biomass. frontiersin.org

Studies have shown that certain natural compounds can effectively inhibit biofilm formation by pathogenic bacteria. frontiersin.org For example, some compounds have demonstrated a dose-dependent inhibition of biofilm formation in E. coli. frontiersin.org The potential of this compound to act as a biofilm inhibitor is an active area of research, with the goal of developing new strategies to tackle biofilm-associated infections.

Synergistic Effects with Conventional Antibiotics and Potentiation Mechanisms

Research into the synergistic potential of saponins (B1172615), like this compound, with conventional antibiotics has revealed promising avenues for combating antimicrobial resistance. While direct studies on this compound's synergistic effects are not extensively detailed in the provided results, the broader class of triterpenoid (B12794562) saponins from Albizia species has been investigated for such properties. For instance, a related compound, adianthifolioside GS1, demonstrated significant synergistic effects when combined with antibiotics such as erythromycin, gentamicin, streptomycin, and tetracycline (B611298) against multidrug-resistant Gram-negative bacteria. researchgate.net

The mechanisms underlying these synergistic interactions are multifaceted and can involve several strategies:

Enhanced Drug Penetration: Saponins can increase the permeability of bacterial cell membranes, facilitating the entry of antibiotics into the cell. frontiersin.org This is particularly effective for antibiotics that target intracellular components.

Inhibition of Resistance Mechanisms: Some saponins may act as efflux pump inhibitors. frontiersin.org Efflux pumps are proteins that bacteria use to expel antibiotics, and by blocking these pumps, saponins can increase the intracellular concentration of the antibiotic, restoring its efficacy. frontiersin.org

Disruption of Biofilms: Bacterial biofilms, which are communities of bacteria encased in a protective matrix, are notoriously resistant to antibiotics. nih.gov Some natural compounds can disrupt this biofilm, leaving the individual bacteria more susceptible to antibiotic action. nih.gov

Inhibition of Bacterial Enzymes: Certain adjuvants can inhibit bacterial enzymes that are responsible for antibiotic inactivation, such as β-lactamases. nih.gov

The combination of antibiotics with such potentiators can lead to a reduction in the minimum inhibitory concentration (MIC) of the antibiotic, meaning a lower dose is required to be effective. nih.gov This not only enhances the therapeutic effect but can also reduce the selection pressure that drives the development of antibiotic resistance. plos.org

Cytotoxicity and Apoptosis Induction Studies

In Vitro Cytotoxic Effects on Specific Cell Lines (e.g., Jurkat cells)

This compound has demonstrated notable cytotoxic effects against specific cancer cell lines, particularly the human leukemia T-cell line known as Jurkat cells. nih.govresearchgate.net Studies have shown that this compound, along with its related compounds Adianthifolioside A and D, exhibits a cytotoxic effect on Jurkat cells. nih.govresearchgate.net This cytotoxic activity is dose-dependent. nih.gov It is important to note that the concentrations at which these saponins induce cytotoxicity are significantly lower than the concentrations that cause hemolysis (the rupture of red blood cells), suggesting a mechanism of cell death other than simple membrane disruption. nih.govresearchgate.net

The cytotoxic effect of this compound on Jurkat cells highlights its potential as an antineoplastic agent. nih.gov The Jurkat cell line is a widely used model for studying T-cell leukemia and for screening compounds that can induce apoptosis in cancer cells. nih.govualberta.ca

Elucidation of Apoptotic Pathways and Associated Biomarkers

The cytotoxic activity of this compound is primarily mediated through the induction of apoptosis, or programmed cell death. Research has begun to unravel the molecular mechanisms and signaling pathways involved in this process.

A key event in the apoptotic cascade initiated by this compound and its analogs is the disruption of the mitochondrial membrane potential. nih.govresearchgate.net This disruption is a critical step in the intrinsic pathway of apoptosis. The detection of early apoptotic events has been confirmed using flow cytometry with annexin-V-FITC and propidium iodide staining. nih.govresearchgate.net

Further evidence for apoptosis induction comes from the observation of DNA laddering in Jurkat cells treated with related adianthifoliosides, a hallmark of late-stage apoptosis. nih.govresearchgate.net The activation of caspases, which are key executioner enzymes in the apoptotic process, is another important biomarker. nih.gov Studies on similar saponins have shown the activation of caspase-3, which leads to the cleavage of cellular proteins and ultimately cell death. researchgate.net The structural components of these saponins, particularly the acylation and esterification at specific positions on the acacic acid core, play a crucial role in their apoptosis-inducing capacity. nih.govresearchgate.net

Other Documented Biological Activities and Their Underlying Mechanisms

Extracts and compounds from Albizia adianthifolia, the plant source of this compound, have been reported to possess a wide range of other biological activities. While specific mechanistic studies for this compound in all these areas may be limited, the activities of the plant extracts and related compounds provide a basis for understanding its potential pharmacological profile. nih.govresearchgate.net

Table 1: Other Documented Biological Activities of Albizia adianthifolia Extracts and Compounds

| Biological Activity | Description of Findings and Potential Mechanisms |

| Acetylcholinesterase Enzyme Inhibition | Extracts of A. adianthifolia have shown inhibitory activity against acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net This inhibition can lead to increased levels of acetylcholine in the brain, which is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov |

| Anthelmintic | Saponins from Albizia species have demonstrated anthelmintic properties. nih.govresearchgate.net |

| Antiamoebic | Leaf extracts of A. adianthifolia have been evaluated for their activity against Entamoeba histolytica, the parasite that causes amoebiasis. nih.gov While the extracts showed weak activity, the potential for isolated compounds like this compound to have more potent effects remains. nih.govfrontiersin.org |

| Antifungal | Antifungal activity has been reported for extracts of A. adianthifolia. nih.govresearchgate.net The mechanism of antifungal action for some natural compounds involves the inhibition of essential fungal enzymes or disruption of the fungal cell wall. nchu.edu.tw |

| Anti-inflammatory | A. adianthifolia extracts have shown anti-inflammatory properties. nih.govresearchgate.net The anti-inflammatory effects of many natural compounds are attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and to reduce the production of inflammatory mediators. nih.gov |

| Antioxidant | Antioxidant activity has been documented for A. adianthifolia extracts. nih.govresearchgate.net This is often due to the presence of phenolic and flavonoid compounds that can scavenge free radicals and reduce oxidative stress. mdpi.com |

| Anxiolytic and Antidepressant | Extracts from the plant have been reported to have anxiolytic and antidepressant effects. nih.govresearchgate.net The mechanisms for these activities can involve modulation of neurotransmitter systems, such as the serotonergic system. mdpi.comnih.gov |

| Cognitive-Enhancing | Cognitive-enhancing effects have been noted for A. adianthifolia extracts. nih.govresearchgate.net This could be linked to the acetylcholinesterase inhibitory activity and antioxidant properties, which can protect neurons and improve cognitive function. mdpi.comadf.org.au |

| Haemolytic | This compound has been found to be hemolytic, meaning it can cause the rupture of red blood cells. nih.gov This activity is a characteristic feature of many saponins and is related to their interaction with cell membranes. |

| Hypoglycemic | Hypoglycemic and antihyperglycemic activities have been reported for extracts of A. adianthifolia. nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Adianthifolioside B and Its Analogues

Identification of Essential Structural Moieties for Biological Activity

The biological activity of Adianthifolioside B is not vested in a single atom or bond, but rather in the orchestrated interplay of its constituent parts. Research has pinpointed several key structural features that are indispensable for its observed effects. The core of its activity lies in the oleanane-type triterpenoid (B12794562) aglycone, specifically acacic acid. researchgate.netacs.org However, the presence of this aglycone alone is insufficient to elicit the full spectrum of its biological response.

A critical element is the acylation of the aglycone. researchgate.net Specifically, the esterification at certain positions of the acacic acid skeleton is crucial. For instance, studies comparing this compound with its corresponding prosapogenins (where the acyl and some sugar moieties are removed) have demonstrated a significant reduction or complete loss of cytotoxic activity in the latter. researchgate.net This highlights the essentiality of the acyl groups in mediating the biological effects.

Role of the Glycosylation Pattern in Bioactivity Modulation

Glycosylation, the attachment of sugar moieties, is a key determinant of the biological activity of saponins (B1172615) like this compound. mabion.eunih.govrapidnovor.com The number, type, and linkage of the sugar units in the glycosidic chains can profoundly influence the compound's pharmacological profile.

This compound possesses two complex sugar chains attached to the acacic acid core. researchgate.net The specific sequence and branching of these monosaccharides are not random but are finely tuned to modulate its bioactivity. Alterations in this glycosylation pattern, whether through the removal of terminal sugars or changes in their linkages, can lead to a significant shift in biological effects. For example, some studies suggest that the presence of a terminal quinovosyl moiety within a monoterpene-quinovosyl unit is important for inducing apoptosis. researchgate.net

Impact of Acyl Substituents (e.g., o-hydroxybenzoyl) on Biological Response

One of the defining features of this compound is the presence of an o-hydroxybenzoyl acyl group. researchgate.netacs.org This substituent has been shown to be a critical contributor to its biological activity. The removal of this acyl group, typically through mild alkaline hydrolysis to yield the corresponding prosapogenin (B1211922), results in a dramatic decrease or abolition of its cytotoxic and immunomodulatory effects. acs.orgresearchgate.net

The o-hydroxybenzoyl group likely contributes to the molecule's ability to interact with its biological targets through several mechanisms. Its aromatic nature can facilitate π-π stacking interactions with amino acid residues in proteins, while the hydroxyl and carboxyl groups can form hydrogen bonds, thereby strengthening the binding affinity.

The position of this acylation is also important. In this compound, this group is attached to the sugar chain, and this specific placement is thought to be optimal for its biological activity. The presence of this and other acyl groups, such as those derived from monoterpenic acids in related compounds, underscores the importance of acylation in fine-tuning the biological response of these complex natural products. researchgate.net

Design and Synthesis of this compound Analogues for SAR Elucidation

To systematically probe the structure-activity relationships of this compound, the design and synthesis of analogues are indispensable. mdpi.comrsc.orgnih.gov This approach allows for the controlled modification of specific structural features and the subsequent evaluation of the impact of these changes on biological activity.

The synthesis of this compound analogues can be a challenging endeavor due to the molecule's complexity, involving multiple chiral centers and the need for regioselective glycosylation and acylation reactions. Strategies often involve the isolation of the aglycone or a prosapogenin intermediate from the natural source, followed by chemical modifications.

Key synthetic modifications could include:

Varying the Acyl Group: Replacing the o-hydroxybenzoyl group with other aromatic or aliphatic acyl groups to investigate the influence of electronics and sterics on activity. nih.gov

Altering the Glycosylation Pattern: Synthesizing analogues with different sugar units, altered linkages, or truncated sugar chains to map the essential features of the glycan moieties.

These synthetic analogues, when tested in biological assays, provide invaluable data for constructing a comprehensive SAR model. rsc.orgrsc.org

Table 1: Hypothetical this compound Analogues and Their Expected Impact on Cytotoxicity

| Analogue ID | Modification | Expected Impact on Cytotoxicity | Rationale |

| ADB-01 | Removal of the o-hydroxybenzoyl group | Significant Decrease | The acyl group is crucial for target interaction. |

| ADB-02 | Replacement of o-hydroxybenzoyl with a benzoyl group | Moderate Decrease | The hydroxyl group may be important for hydrogen bonding. |

| ADB-03 | Removal of the terminal rhamnose unit | Decrease | The terminal sugar may be involved in target recognition. |

| ADB-04 | Epimerization of a key hydroxyl group on the aglycone | Variable | Stereochemistry is often critical for biological activity. |

This table is illustrative and based on general SAR principles for saponins.

Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

In recent years, computational chemistry has emerged as a powerful tool to complement experimental SAR studies. researchgate.netmdpi.comnih.gov Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis can provide profound insights into the molecular basis of this compound's activity.

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to a specific protein target. mdpi.comnih.govjscimedcentral.com By modeling the interactions between the ligand (this compound) and the active site of a receptor, researchers can identify key amino acid residues involved in binding. ijmrhs.com This can help to explain the experimental SAR data, for instance, by showing how the o-hydroxybenzoyl group fits into a hydrophobic pocket or how a specific sugar unit forms hydrogen bonds. nih.gov

QSAR: QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govsums.ac.irjchemlett.com For this compound and its analogues, a QSAR model could be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their measured cytotoxic or immunomodulatory potencies. csmres.co.uk Such a model could then be used to predict the activity of newly designed analogues, thereby guiding synthetic efforts towards more potent and selective compounds. researchgate.net

These computational approaches, when used in conjunction with traditional synthetic and biological methods, can accelerate the process of lead optimization and the development of new therapeutic agents based on the this compound scaffold. sailife.comajol.info

Analytical Method Development and Validation for Adianthifolioside B Quantification

Chromatographic Quantification Methodologies

Chromatographic techniques are the cornerstone for the analysis of complex mixtures, such as plant extracts. They excel at separating individual components, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of plant secondary metabolites, including saponins (B1172615). For a compound like Adianthifolioside B, a Reverse-Phase (RP) HPLC method is typically developed.

Methodology: An RP-HPLC method would involve a C18 column as the stationary phase, which is effective for separating moderately polar to non-polar compounds. rhhz.net The mobile phase generally consists of a gradient mixture of an aqueous solvent (often with an acid modifier like formic or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). thescipub.com

Saponins like this compound lack significant chromophores, making detection by UV-Vis spectrophotometry challenging at common wavelengths (e.g., 254 nm or 280 nm). However, they exhibit absorbance at lower wavelengths, typically between 200-210 nm. researchgate.netresearchgate.net Therefore, a Photodiode Array (PDA) or UV detector set to this range is required for detection. researchgate.net Quantification is achieved by integrating the peak area of the analyte and comparing it to a calibration curve constructed from reference standards of known concentrations. jasco-global.com

Illustrative HPLC Method Parameters for Saponin (B1150181) Analysis:

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 206 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

For highly sensitive and selective quantification, especially at low concentrations in complex biological matrices, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This technique offers significant advantages over HPLC-UV, including higher resolution, shorter analysis times, and superior sensitivity. nih.gov

Methodology: In UHPLC-MS/MS analysis, separation is achieved on a sub-2 µm particle column, providing enhanced efficiency. nih.govresearchgate.net Following chromatographic separation, the analyte is ionized, typically using an Electrospray Ionization (ESI) source, which is well-suited for polar and large molecules like saponins. nih.govnih.gov The ESI source can be operated in either positive or negative ion mode; for saponins, negative mode is often preferred, detecting the deprotonated molecule [M-H]⁻. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is employed for quantification using Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of this compound), which is then fragmented in a collision cell. A second quadrupole selects a specific, characteristic product ion for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components and ensuring accurate quantification even at trace levels. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Spectrophotometric and Spectrometric Quantification Approaches

While chromatography is preferred for specific quantification, spectrophotometric methods can be used for the determination of total saponin content or for preliminary analysis. These methods are generally simpler and faster but lack the specificity of chromatographic techniques.

Methodology: A common spectrophotometric assay for triterpenoid (B12794562) saponins involves reacting the sample with a colorimetric reagent, such as vanillin-sulfuric acid or p-anisaldehyde. The saponins react with the reagent under heating to produce a colored complex. The absorbance of this complex is then measured at a specific wavelength using a UV-Vis spectrophotometer. The concentration is determined by comparing the absorbance to a calibration curve prepared using a suitable saponin standard (e.g., oleanolic acid or a purified this compound standard). scienceasia.org

It is important to note that this method measures the total saponin content, as the reagent typically reacts with the aglycone moiety common to many saponins, and cannot distinguish between individual saponin structures. scienceasia.orgnih.govnih.gov

Method Validation Parameters for Robustness and Reliability

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. researchgate.net Key parameters are established according to guidelines from the International Council for Harmonisation (ICH).

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal (e.g., peak area) over a specified range.

Methodology: To establish linearity, a series of standard solutions of pure this compound are prepared at different known concentrations. Each standard is analyzed multiple times (typically n=3 to 6). A calibration curve is then generated by plotting the average instrument response against the corresponding concentration. The linearity is evaluated by the correlation coefficient (R²) of the linear regression analysis, which should ideally be ≥ 0.999. thescipub.com

Illustrative Data for Linearity of an HPLC Method:

| Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|

| 5.0 | 15100 |

| 10.0 | 30500 |

| 25.0 | 74900 |

| 50.0 | 152000 |

| 100.0 | 301500 |

| Linear Regression Equation | y = 3005x + 250 |

| Correlation Coefficient (R²) | 0.9998 |

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

LOD : The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with precision and accuracy. wikipedia.orgbsmrau.edu.bd

LOQ : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. wikipedia.orgbsmrau.edu.bd

Methodology: The LOD and LOQ are commonly determined from the calibration curve data using the following formulas based on the standard deviation of the response and the slope of the curve: researchgate.netsepscience.com

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where:

σ is the standard deviation of the y-intercepts of the regression line (or the standard deviation of blank sample responses).

S is the slope of the calibration curve.

Example Calculation Based on Illustrative Linearity Data: Assuming the standard deviation of the y-intercept (σ) from the regression analysis was 450. Assuming the slope (S) is 3005.

LOD = 3.3 × (450 / 3005) = 0.49 µg/mL

LOQ = 10 × (450 / 3005) = 1.50 µg/mL

These calculated values must be experimentally confirmed by analyzing multiple samples prepared at these concentrations to ensure they meet predefined acceptance criteria for signal-to-noise ratio and precision. sepscience.com

Accuracy and Precision Assessment (Repeatability, Intermediate Precision)

The accuracy of an analytical method refers to the closeness of the test results to the true or accepted reference value. labmanager.com Precision, on the other hand, expresses the degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ich.orgrrml.ro Precision is typically evaluated at two levels: repeatability and intermediate precision. ich.orgut.ee

Repeatability (Intra-assay Precision)

Repeatability assesses the precision of an analytical method under the same operating conditions over a short period. ich.orgut.ee This is often determined by performing a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or at least six determinations at 100% of the test concentration. ich.org The results are usually expressed as the Relative Standard Deviation (RSD %).

Intermediate Precision

Intermediate precision evaluates the within-laboratory variations, such as on different days, with different analysts, or using different equipment. ich.orgut.ee This provides an indication of the method's robustness under typical laboratory variations. ich.org The assessment of intermediate precision is crucial for ensuring the long-term reliability of the analytical method. ut.ee

Table 1: Hypothetical Accuracy and Precision Data for this compound Quantification

| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | Accuracy (%) | Repeatability (RSD %) | Intermediate Precision (RSD %) |

| This compound | 5.0 | 4.9 ± 0.2 | 98.0 | 4.1 | 4.5 |

| This compound | 10.0 | 10.1 ± 0.4 | 101.0 | 4.0 | 4.3 |

| This compound | 20.0 | 19.8 ± 0.7 | 99.0 | 3.5 | 3.9 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Recovery Studies and Evaluation of Matrix Effects

Recovery studies are essential to determine the extraction efficiency of an analytical method for an analyte from a complex sample matrix. nih.gov The matrix effect refers to the influence of other components present in the sample on the analytical signal of the analyte, which can lead to either suppression or enhancement of the signal. nih.gov

The evaluation of recovery and matrix effects is particularly important when analyzing this compound in biological samples or herbal formulations, where the matrix can be complex. libretexts.org A common approach to assess these parameters is to compare the analytical response of the analyte in a pre-extraction spiked sample (where the analyte is added before the extraction process) to that of a post-extraction spiked sample (where the analyte is added after the extraction process).

While specific recovery and matrix effect data for this compound were not found, the table below provides a hypothetical example of how such results might be presented.

Table 2: Hypothetical Recovery and Matrix Effect Data for this compound

| Analyte | Matrix | Spiked Concentration (µg/mL) | Recovery (%) | Matrix Effect (%) |

| This compound | Plasma | 5.0 | 92.5 | 95.8 |

| This compound | Plasma | 20.0 | 94.1 | 97.2 |

| This compound | Herbal Extract | 10.0 | 88.7 | 91.3 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. rrml.roloesungsfabrik.de Selectivity is a measure of a method's ability to differentiate and quantify the analyte from other substances in the sample. libretexts.org While the terms are often used interchangeably, selectivity is generally preferred in analytical chemistry. loesungsfabrik.de